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Compound of Interest

Compound Name: (R)-2-Methyl-1,4-butanediol

Cat. No.: B3068055

2-Methyl-1,4-butanediol, systematically named 2-methylbutane-1,4-diol according to IUPAC
nomenclature, is a branched-chain diol with the chemical formula CsH1202.[1][2][3] Its structure
is distinguished from the linear 1,4-butanediol by the presence of a methyl group at the second
carbon position. This seemingly minor structural alteration introduces a chiral center, giving rise
to two non-superimposable mirror images, or enantiomers: (R)-2-Methyl-1,4-butanediol and
(S)-2-Methyl-1,4-butanediol.[1][2][3][4]

This guide focuses specifically on the (R)-enantiomer, (R)-2-Methyl-1,4-butanediol (CAS No.
22644-28-6).[4][5][6][7][8] As a chiral building block, this molecule is of significant interest to
researchers and drug development professionals. Its defined three-dimensional arrangement is
crucial in asymmetric synthesis, where the goal is to create complex molecules with precise
stereochemistry—a fundamental requirement for biological activity in many pharmaceuticals
and agrochemicals.[4][5] This document provides a comprehensive overview of its structure,
stereochemistry, synthesis, and applications, serving as a technical resource for scientists in
the field.

Part 1: Elucidating the Chemical Structure and
Stereochemistry

The fundamental properties of (R)-2-Methyl-1,4-butanediol are dictated by its unique
molecular architecture. The molecule consists of a four-carbon butane chain with hydroxy! (-
OH) groups at positions 1 and 4, and a methyl (-CHs) group at position 2.[5] The carbon atom
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at the second position (C2) is bonded to four different groups: a hydrogen atom, a methyl
group, a -CH20H group, and a -CH2CH20H group. This makes C2 a stereocenter.

The designation "(R)" refers to the spatial arrangement of these groups around the chiral
center, as determined by the Cahn-Ingold-Prelog (CIP) priority rules. For this molecule:

The -CH20H group (at C1) receives the highest priority.

The -CH2CH20H group (the C3-C4 chain) has the second highest priority.

The -CHs group has the third priority.

The hydrogen atom (not explicitly drawn in 2D representations but bonded to C2) has the
lowest priority.

When viewing the molecule with the lowest-priority group (hydrogen) pointing away from the
observer, the arrangement of the remaining groups from highest to lowest priority (1 to 3)
follows a clockwise direction, hence the (R)-configuration (from the Latin rectus, meaning right).

CH20H

Stereochemical REPW
[ CH2 — CH20H

- g
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Caption: 3D structure of (R)-2-Methyl-1,4-butanediol showing the chiral center at C2.

Physicochemical Properties

A summary of key quantitative data for (R)-2-Methyl-1,4-butanediol is presented below.
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Property Value Source(s)
CAS Number 22644-28-6 [41[5][6][71[8]
Molecular Formula CsH1202 [11051[7]
Molecular Weight 104.15 g/mol [51[7]

Boiling Point 127 °C at 14 mmHg [6]

Density 0.992 g/mL at 20 °C [6]
Refractive Index (n2°/D) 1.449 [6]

Flash Point 146 °C [6]

InChiKey MWCBGWLCXSUTHK- 51191

RXMQYKEDSA-N

Part 2: Enantioselective Synthesis Strategies

The production of enantiomerically pure (R)-2-Methyl-1,4-butanediol is paramount for its use
in stereospecific applications. While the catalytic hydrogenation of biomass-derived itaconic
acid is a prominent route for producing the racemic mixture of 2-methyl-1,4-butanediol,
achieving high enantiomeric excess for a specific isomer requires more sophisticated
asymmetric synthesis strategies.[4][10]

One of the most effective and field-proven methodologies involves a chiral auxiliary-based
approach. This strategy leverages a temporary chiral handle to direct the stereochemical
outcome of a key reaction, which is later removed to yield the desired enantiopure product.

Chiral Auxiliary Approach using d-Menthol

A well-regarded method utilizes readily available and inexpensive d-menthol as a chiral
auxiliary. The bulky menthyloxy group provides excellent stereocontrol in subsequent reactions,
making it a trustworthy and self-validating system for generating the desired stereoisomer.[4]
The general workflow involves a stereoselective 1,4-addition to a y-menthyloxybutenolide,
followed by reduction.[4]
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Start: d-Menthol & Butenolide

Step 1: Preparation of
y-Menthoxybutenolide

Bulky menthoxy group
directs stereochemistry

Step 2: Stereoselective 1,4-Addition
(e.g., Grignard Reagent)

Forms intermediate lactone

Step 3: Reduction of Lactone
with LiAIH4

Reduces carbonyl to alcohol

Step 4: Deprotection/Removal
of Chiral Auxiliary

Yields enantiopure diol

End Product:
(R)-2-Methyl-1,4-butanediol

Click to download full resolution via product page

Caption: Workflow for the chiral auxiliary-based synthesis of (R)-2-Methyl-1,4-butanediol.

Experimental Protocol: Reduction of a Chiral Lactone
Intermediate

The final key step in many asymmetric syntheses of this diol is the reduction of a chiral lactone
precursor. The following protocol outlines a representative procedure using lithium aluminum
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hydride (LiAIH4), a powerful reducing agent capable of converting esters and lactones to
primary alcohols.

Objective: To reduce an enantiomerically pure y-methyl-substituted lactone to (R)-2-Methyl-
1,4-butanediol.

Materials:

¢ (S)-3-methyl-5-(d-menthyloxy)-butyrolactone (or similar chiral precursor)

e Lithium aluminum hydride (LiAIH4)

e Anhydrous diethyl ether or tetrahydrofuran (THF)

e Dry ice/acetone bath

o Saturated agqueous sodium sulfate (Na2S0a)

e Anhydrous magnesium sulfate (MgSOa)

 Rotary evaporator

» Standard glassware for inert atmosphere reactions (Schlenk line, nitrogen/argon)
Methodology:

» Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic
stirrer, a dropping funnel, and a nitrogen inlet is charged with a suspension of LiAlHa4 in
anhydrous THF. The flask is cooled to 0 °C using an ice bath.

o Causality: Using anhydrous solvent and an inert atmosphere is critical because LiAlHa
reacts violently with water. Cooling the reaction prevents an uncontrolled exothermic
reaction.

o Substrate Addition: The chiral lactone precursor, dissolved in anhydrous THF, is added
dropwise to the stirred LiAIH4 suspension via the dropping funnel over 30-60 minutes,
maintaining the temperature at 0 °C.
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» Reaction Monitoring: The reaction is allowed to warm to room temperature and stirred for
several hours. Progress is monitored by Thin Layer Chromatography (TLC) until the starting

material is fully consumed.

e Quenching: The reaction is carefully quenched by slowly adding water, followed by a 15%
sodium hydroxide solution, and then more water, while cooling in an ice bath. This procedure

is known as the Fieser workup.

o Trustworthiness: This specific sequential addition of water and base is a standard, reliable
method to safely neutralize excess LiAlH4 and precipitate aluminum salts as a granular
solid that is easy to filter.

« Filtration and Extraction: The resulting precipitate is removed by filtration through a pad of
Celite. The filtrate is collected, and the filter cake is washed with additional THF. The
combined organic layers are dried over anhydrous MgSOa.

 Purification: The solvent is removed under reduced pressure using a rotary evaporator. The
crude product, which still contains the menthol auxiliary, would then proceed to a
deprotection step followed by purification (e.g., column chromatography) to yield pure (R)-2-
Methyl-1,4-butanediol.

Part 3: Spectroscopic Characterization and
Validation

Confirming the identity, structure, and purity of the final product is a non-negotiable step. A
combination of spectroscopic methods provides a self-validating system for characterization.
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Expected Observations for (R)-2-Methyl-

Technique
< 1,4-butanediol
- Doublet around 0.9 ppm (CHs group).-

H NMR Multiplets from 1.4-1.8 ppm (CH2 and CH
groups).- Multiplets from 3.4-3.7 ppm (CH20H
groups).[4]

- Signal around 16 ppm (CHs).- Signal around
35 ppm (CHz and CH carbons).- Signals for the
13C NMR

carbons bearing the hydroxyl groups (CH20H)

would appear further downfield.

- A strong, broad absorption in the range of
3200-3600 cm™t characteristic of O-H stretching
in the alcohol groups.- C-H stretching

'R Spectroscopy absorptions just below 3000 cm~1.- C-O
stretching absorptions in the 1000-1200 cm~1

region.[3]

- The molecular ion peak (M*) would be

expected at m/z = 104.15. However, it may be
Mass Spectrometry weak or absent. Common fragments would

result from the loss of water (M-18) or cleavage

adjacent to the oxygen atoms.

Note: Specific chemical shifts (ppm) can vary slightly depending on the solvent used for NMR
analysis.[5]

Part 4: Applications in Drug Development and
Asymmetric Synthesis

The true value of (R)-2-Methyl-1,4-butanediol lies in its application as a chiral synthon. In drug
development, the three-dimensional shape of a molecule is often as important as its chemical
composition for its interaction with biological targets like enzymes and receptors. Using a pure
enantiomer as a starting material ensures that the desired stereochemistry is incorporated into
the final drug candidate, avoiding the complications of isomeric mixtures which can have
different pharmacological activities or toxicities.
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(R)-2-Methyl-1,4-butanediol is a versatile starting point because its two hydroxyl groups can
be selectively protected or modified, allowing for the stepwise construction of more complex
molecules. It serves as a source of chirality for the synthesis of a wide range of compounds.

(R)-2-Methyl-1,4-butanediol
(Chiral Pool Starting Material)
Introduces regioselectivity
Selective Protection of

Primary or Secondary -OH

Creates new reactive sites
Functional Group
Interconversion (e.g., -OH to -NH2 or Halide)

Builds molecular complexity

Carbon-Carbon Bond
Formation
Deprotection and
Final Modification

Biologically Active Target Molecule
(e.g., Pharmaceutical Intermediate)

Click to download full resolution via product page
Caption: Logical flow from a chiral building block to a complex target molecule.

This defined stereocenter is carried through the synthetic sequence, ultimately becoming part
of the core structure of a new chemical entity. Its use is a cornerstone of modern medicinal
chemistry, enabling the efficient and predictable synthesis of enantiomerically pure drug
candidates.[5]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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